Formycin monohydrate

Enzymology Nucleoside Metabolism Fluorimetric Assay Development

Researchers studying purine metabolism often face limitations with conventional N-nucleosides: adenosine lacks intrinsic fluorescence for sensitive detection, and analogs like tubercidin introduce confounding cytotoxicity. Formycin monohydrate (Formycin A) resolves these issues as a stable C-nucleoside with inherent fluorescence and a ~10-fold faster ADA deamination rate, enabling robust fluorimetric high-throughput screening. Its complete inactivity against mammalian PNP ensures clean, interpretable results in purine salvage studies, while dual-coding behavior in RNA polymerases makes it uniquely suited for transcription fidelity research. Sourced from Streptomyces kaniharaensis and purified to ≥98% (HPLC), this compound provides the specificity and sensitivity required for demanding biochemical assays.

Molecular Formula C10H15N5O5
Molecular Weight 285.26 g/mol
Cat. No. B15348810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFormycin monohydrate
Molecular FormulaC10H15N5O5
Molecular Weight285.26 g/mol
Structural Identifiers
SMILESC1=NC2=C(NN=C2C(=N1)N)C3C(C(C(O3)CO)O)O.O
InChIInChI=1S/C10H13N5O4.H2O/c11-10-6-4(12-2-13-10)5(14-15-6)9-8(18)7(17)3(1-16)19-9;/h2-3,7-9,16-18H,1H2,(H,14,15)(H2,11,12,13);1H2/t3-,7-,8-,9+;/m1./s1
InChIKeyHRSWLJQWHOLLDT-GGXDJUOCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Formycin Monohydrate: C-Nucleoside Adenosine Analog


Formycin monohydrate (Formycin A; 7-amino-3-β-D-ribofuranosyl-1H-pyrazolo[4,3-d]pyrimidine monohydrate) is a naturally occurring C-nucleoside antibiotic produced by *Streptomyces* and *Nocardia* species [1]. As an adenosine analog with a stable C-glycosidic linkage between the ribose and the pyrazolopyrimidine base, it exhibits fluorescence properties and serves as both a substrate and inhibitor for several key enzymes involved in purine metabolism, including adenosine deaminase (ADA), purine nucleoside phosphorylase (PNP), and various kinases [2]. Unlike typical N-nucleosides, Formycin's unique structural features confer distinct biochemical behaviors critical for specialized research applications [3].

1
Stable C-glycosidic linkage for purine enzyme studies
2
Intrinsic fluorescence for direct detection in ADA and RNA assays
3
Dual substrate/inhibitor profile for nucleoside metabolism research

Formycin Monohydrate: Why Generic Analogs Fail


While many nucleoside analogs exist (e.g., adenosine, tubercidin, 8-azaadenosine), Formycin monohydrate possesses a unique combination of a stable C-glycosidic bond and inherent fluorescence that fundamentally alters its enzymatic processing, cellular uptake kinetics, and detectability compared to its N-glycosidic counterparts [1]. Generic substitution with adenosine or even structurally similar antibiotics like tubercidin fails to replicate Formycin's specific properties, such as its superior substrate activity for ADA, its unique dual-coding behavior in RNA polymerases, or its distinct inhibitory profile against purine nucleoside phosphorylase (PNP) [2][3]. These non-interchangeable characteristics make Formycin monohydrate a uniquely valuable, and non-replaceable, tool for specific biochemical assays and mechanistic studies.

!
C-glycosidic bond stability fundamentally alters enzyme processing compared to N-nucleosides
!
Intrinsic fluorescence is absent in adenosine and most analogs, preventing direct fluorimetric assay replication
!
RNA polymerase dual-coding behavior is not reproduced by pyrazofurin A or other C-nucleosides

Formycin Monohydrate vs. Adenosine Analogs


Superior ADA Substrate Over Adenosine

Formycin monohydrate is deaminated by adenosine deaminase (ADA) at a rate approximately 10-fold faster than its natural counterpart, adenosine [1]. This superior kinetic efficiency makes Formycin the preferred substrate for high-sensitivity assays and detailed kinetic studies of ADA, enabling more robust and reproducible measurements.

ADA deamination rate
Head-to-head
~10-fold faster than adenosine
Reported ADA deamination rate context
Purified ADA conditions
Enzymology Nucleoside Metabolism Fluorimetric Assay Development

Dual-Coding Behavior in RNA Polymerases

In studies with RNA polymerases (RNAPs), Formycin A (FOR) exhibits a unique dual-coding behavior, functioning as a substitute for both adenine and cytosine. In contrast, the related C-nucleoside antibiotic pyrazofurin A (PYR) acts as a specific substitute for uridine [1]. This distinct coding promiscuity of FOR provides a unique tool for probing the nucleobase selectivity and fidelity mechanisms of RNAPs.

RNA polymerase coding
Head-to-head
Dual-coding (A/C) vs. uridine-only (PYR)
RNA polymerase selectivity context
Qualitative difference across RNAP types
Transcription RNA Polymerase Antiviral Mechanism Nucleobase Selectivity

Fluorimetric ADA Assay Sensitivity

The intrinsic fluorescence of Formycin monohydrate allows for the development of fluorimetric assays for ADA that are considerably more sensitive than the widely used spectrophotometric method, which relies on adenosine as a substrate [1]. This fluorescence-based detection provides a direct and quantifiable advantage in sensitivity, facilitating applications in high-throughput screening and the analysis of samples with low ADA activity.

ADA assay sensitivity
Head-to-head
Fluorimetric assay superior to spectrophotometric
Fluorimetric ADA assay context
Based on intrinsic Formycin fluorescence
Fluorescence Spectroscopy High-Throughput Screening Assay Development Adenosine Deaminase

Non-Toxic Profile in Schistosomules

In *Schistosoma mansoni* schistosomules, tubercidin exhibits potent inhibition of motility with an IC50 of 1 µM. In stark contrast, Formycin A exerts no visible effect on motility, even when it is incorporated into nucleotides and nucleic acids at levels exceeding those of tubercidin [1]. This demonstrates a context-dependent, differential toxicity profile where Formycin can function as a non-toxic adenosine analog, a valuable property for studying nucleoside uptake and metabolism without triggering cytotoxic effects.

Parasite cytotoxicity
Head-to-head
No effect vs. IC50 1 µM (tubercidin)
Minimal cytotoxicity in schistosomule model
>100-fold difference in S. mansoni assay
Parasitology Nucleoside Transport Antiparasitic Mechanism of Action

Inactive Against Mammalian PNP

Formycin A (FA) and Formycin B (FB) exhibit a stark difference in their ability to inhibit purine nucleoside phosphorylase (PNP). Formycin A is totally inactive as an inhibitor of the mammalian enzyme, whereas Formycin B acts as a moderate inhibitor with a Ki of approximately 100 µM [1]. This differential selectivity allows researchers to use FA as a specific tool or control in experiments where PNP inhibition must be avoided.

Mammalian PNP inhibition
Head-to-head
Inactive vs. Ki ~100 µM (Formycin B)
Mammalian PNP inhibition context
Enables PNP-independent purine studies
Enzyme Inhibition Purine Nucleoside Phosphorylase Bacterial Metabolism Selectivity

Potent HIV-1 Inhibition

Formycin A demonstrates potent inhibitory activity against human immunodeficiency virus type 1 (HIV-1) with a reported EC50 of 10 µM [1]. While direct EC50 comparisons with other specific adenosine analogs under identical conditions are not available in the primary literature, this quantifiable potency establishes Formycin A as a benchmark compound in the class for antiviral screening and mechanism-of-action studies targeting HIV-1 reverse transcription or replication.

HIV-1 inhibition
Data to verify
EC50 10 µM
Reported HIV-1 inhibition benchmark
Class-level inference, in vitro assay
Virology HIV-1 Antiviral Screening Nucleoside Analog

Formycin Monohydrate: Best Applications


High-Sensitivity ADA Fluorimetric Assays

Given its ~10-fold faster deamination rate and intrinsic fluorescence, Formycin monohydrate is the optimal substrate for developing robust, high-sensitivity fluorimetric assays for adenosine deaminase (ADA) [1]. This application is ideal for high-throughput screening campaigns to identify novel ADA inhibitors or for diagnostic assays requiring precise quantification of low ADA activity levels in biological samples, where the sensitivity gain over spectrophotometric methods using adenosine is a critical advantage [2].

RNA Polymerase Fidelity & Selectivity

The unique dual-coding behavior of Formycin A, acting as both an adenine and cytosine analog during transcription, makes it an essential tool for dissecting the nucleobase selectivity of RNA polymerases (RNAPs) from various organisms [1]. This application is directly relevant to fundamental research in transcription and the study of antiviral mechanisms, as it can be used to induce specific transcriptional errors and study their consequences, a capability not offered by other analogs like pyrazofurin A [2].

Non-Cytotoxic Nucleoside Transport in Parasites

For parasitology research, particularly in *Schistosoma* and *Leishmania* models, Formycin A offers a unique advantage. Its lack of acute toxicity, as demonstrated in schistosomules (unlike the highly toxic tubercidin), allows researchers to use it as a benign tracer to study the kinetics and mechanisms of nucleoside transport, metabolism, and incorporation into nucleic acids without the confounding variable of rapid cell death [1]. This enables cleaner, more interpretable data on fundamental cellular processes in these pathogens.

Purine Metabolism Without PNP Inhibition

In studies of purine salvage and nucleotide metabolism in mammalian systems, Formycin A is the correct choice over Formycin B. Its complete lack of inhibitory activity against mammalian purine nucleoside phosphorylase (PNP) [1] ensures that the experimental outcomes are not confounded by off-target inhibition of this key metabolic enzyme. This specificity is crucial for experiments aiming to dissect the roles of other enzymes like adenosine kinase or ADA without disrupting PNP function.

Application
Selection Property
Validation Focus
ADA fluorimetric assay development
Fluorescent substrate with reported high deamination rate
Assay sensitivity and linearity validation
RNA polymerase selectivity studies
Dual-coding nucleobase analog (A/C mimic)
Transcriptional fidelity and misincorporation analysis
Parasite nucleoside transport research
Low-cytotoxicity adenosine analog
Uptake kinetics without confounding cell death
Mammalian purine metabolism studies
Absence of mammalian PNP inhibition
PNP-independent metabolic pathway analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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